2,5,6-Trifluoropyrimidin-4-amine
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Overview
Description
2,5,6-Trifluoropyrimidin-4-amine is a fluorinated pyrimidine derivative with the molecular formula C4H2F3N3.
Preparation Methods
The synthesis of 2,5,6-Trifluoropyrimidin-4-amine typically involves the nucleophilic aromatic substitution of 2,4,6-trifluoropyrimidine with ammonia or other nitrogen-centered nucleophiles . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 60 to 125°C . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.
Chemical Reactions Analysis
2,5,6-Trifluoropyrimidin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nitrogen-centered nucleophiles, resulting in the substitution of fluorine atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely to undergo such reactions under appropriate conditions.
Substitution Reactions: Common reagents include ammonia and primary amines, leading to products such as 4-amino derivatives.
Scientific Research Applications
2,5,6-Trifluoropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2,5,6-Trifluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, thereby modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,5,6-Trifluoropyrimidin-4-amine can be compared with other fluorinated pyrimidines, such as:
2,4,6-Trifluoropyrimidine: Similar in structure but lacks the amino group at the 4-position.
2,5-Dimethylpyrimidin-4-amine: Contains methyl groups instead of fluorine atoms, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its trifluorinated structure, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2,5,6-trifluoropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFKFFDDILKMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20534837 |
Source
|
Record name | 2,5,6-Trifluoropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20534837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697-85-8 |
Source
|
Record name | 2,5,6-Trifluoropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20534837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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